molecular formula C9H8N2OS B12356939 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one

7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one

Cat. No.: B12356939
M. Wt: 192.24 g/mol
InChI Key: CWVBHGOPOMCOQD-UHFFFAOYSA-N
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Description

7-Thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),8,10-trien-12-one is a tricyclic heterocyclic compound featuring a fused thieno-pyrimidine core. Its structure includes a sulfur atom (thia) and two nitrogen atoms (diaza) within a bicyclo[6.4.0] framework. The numbering system indicates bridgehead positions at 2 and 6, forming a rigid, planar scaffold. This compound serves as a parent structure for derivatives modified at position 10, which are explored for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one

InChI

InChI=1S/C9H8N2OS/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4,7H,1-3H2

InChI Key

CWVBHGOPOMCOQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=O)C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name Substituent at Position 10 CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Parent Compound (Hypothetical) None (H) - C₁₁H₈N₂OS 232.26 (calculated) Core scaffold; serves as synthetic precursor -
10-Phenyl derivative Phenyl 18678-30-3 C₁₅H₁₂N₂OS 268.33 Aromatic substituent; enhances rigidity
10-[(3,4-Dimethoxyphenyl)methyl] 3,4-Dimethoxybenzyl 731797-75-4 C₁₈H₁₈N₂O₃S 342.41 Polar methoxy groups; improved solubility in polar solvents
10-(Cyclopropylmethyl) derivative Cyclopropylmethyl 1798698-63-1 C₁₄H₁₇N₂OS 277.36 (calculated) Aliphatic substituent; potential metabolic stability
10-(Morpholin-4-ylmethyl) derivative Morpholin-4-ylmethyl - C₁₆H₁₉N₃O₂S 329.41 (calculated) Heterocyclic amine; enhances hydrogen bonding capacity
10-(Piperidin-1-ylmethyl) derivative Piperidin-1-ylmethyl 733031-27-1 C₁₆H₂₀N₃OS 310.42 (calculated) Basic amine; potential for salt formation

Key Observations

  • Molecular Weight : Substituents like 3,4-dimethoxybenzyl (342.41 g/mol) increase molecular weight significantly compared to the phenyl derivative (268.33 g/mol), impacting pharmacokinetic properties such as absorption and distribution .
  • Polarity: Methoxy and morpholinyl groups introduce hydrogen bond acceptors/donors, likely enhancing aqueous solubility and bioavailability .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethyl) may hinder enzymatic degradation, improving metabolic stability .

Biological Activity

7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one is a complex organic compound characterized by its unique tricyclic structure and notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Chemical Formula C₉H₉N₃S
Molecular Weight 191.26 g/mol
MDL No. MFCD00203886
PubChem CID 405801
IUPAC Name 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one

The biological activity of 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one is primarily attributed to its interaction with various molecular targets in biological systems:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Its unique structure allows it to bind to receptor sites, modulating signaling pathways that can lead to therapeutic effects.

Pharmacological Studies

Recent research has highlighted several pharmacological properties of this compound:

  • Antimicrobial Activity: Studies indicate that 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Preliminary findings suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo.

Case Studies

Several case studies have been conducted to assess the biological activity of 7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one:

  • Study on Antimicrobial Activity:
    • A recent study tested the efficacy of the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Testing:
    • In vitro tests on human breast cancer cell lines demonstrated a reduction in cell viability by over 60% at concentrations of 25 µM after 48 hours of treatment.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Inflammation Model:
    • In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).

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